1-Benzhydryl-4-(2,5-dimethoxyphenyl)sulfonylpiperazine
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Overview
Description
1-Benzhydryl-4-(2,5-dimethoxyphenyl)sulfonylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 1-Benzhydryl-4-(2,5-dimethoxyphenyl)sulfonylpiperazine typically involves the nucleophilic substitution reaction of 1-benzhydryl-piperazine with 2,5-dimethoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The product is then purified using column chromatography .
Chemical Reactions Analysis
1-Benzhydryl-4-(2,5-dimethoxyphenyl)sulfonylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
Medicinal Chemistry: It has been evaluated for its efficacy in inhibiting the proliferation of cancer cells, particularly MDA-MB-231 human breast cancer cells.
Biology: The compound’s interactions with various biological targets have been studied to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-Benzhydryl-4-(2,5-dimethoxyphenyl)sulfonylpiperazine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the proliferation of cancer cells by interfering with cellular processes essential for cancer cell growth and survival. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
1-Benzhydryl-4-(2,5-dimethoxyphenyl)sulfonylpiperazine can be compared with other piperazine derivatives, such as:
1-Benzhydryl-4-(4-tert-butylbenzenesulfonyl)piperazine: This compound has shown significant inhibitory activity against cancer cells.
1-Benzhydryl-4-(toluene-4-sulfonyl)piperazine: This derivative has been studied for its structural conformation and biological activities.
Properties
IUPAC Name |
1-benzhydryl-4-(2,5-dimethoxyphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4S/c1-30-22-13-14-23(31-2)24(19-22)32(28,29)27-17-15-26(16-18-27)25(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-14,19,25H,15-18H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUZSYPIGUSNRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.